6-Nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
6-Nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core with nitro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-nitrobenzoic acid with trifluoroacetic anhydride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and solvents like dichloromethane to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-amino-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
6-Nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 6-Nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine
- 6-Nitro-8-trifluoromethyl-quinolin-5-ylamine
- 6-Nitro-8-trifluoromethyl-quinolin-2-ol
Uniqueness
6-Nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern and the presence of both nitro and trifluoromethyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7F3N2O3 |
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Molecular Weight |
260.17 g/mol |
IUPAC Name |
6-nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H7F3N2O3/c11-10(12,13)7-4-6(15(17)18)3-5-1-2-8(16)14-9(5)7/h3-4H,1-2H2,(H,14,16) |
InChI Key |
UENOEOXUBADKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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